molecular formula C15H12Cl2N2O2 B12424574 Oxazepam hydrochloride CAS No. 66017-67-2

Oxazepam hydrochloride

Cat. No.: B12424574
CAS No.: 66017-67-2
M. Wt: 323.2 g/mol
InChI Key: PHDLSRDRRKDLQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazepam hydrochloride typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol-water mixture . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of benzodiazepines, including oxazepam, by utilizing microfluidic systems and automated processes . This approach not only enhances the yield but also ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazepam hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .

Properties

CAS No.

66017-67-2

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;hydrochloride

InChI

InChI=1S/C15H11ClN2O2.ClH/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h1-8,15,20H,(H,17,19);1H

InChI Key

PHDLSRDRRKDLQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.Cl

Origin of Product

United States

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